4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoic acid
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Overview
Description
“4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoic acid” is a chemical compound with the CAS Number: 654-19-3 and a molecular weight of 205.22 . It has a linear formula of C10H11N3O2 .
Synthesis Analysis
The synthesis of compounds similar to “this compound” often involves the copper-catalyzed click reaction of azides with alkynes . For instance, the synthesis of a quinoline-based [1,2,3]-triazole hybrid derivative was reported via a Cu (I)-catalyzed click reaction of 4-azido-7-chloroquinoline with an alkyne derivative of hydroxybenzotriazole (HOBt) .
Molecular Structure Analysis
The molecular structure of “this compound” was established by proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), correlated spectroscopy (1H-1H-COSY), heteronuclear single quantum coherence (HSQC), and distortionless enhancement by polarization transfer (DEPT-135 and DEPT-90) NMR, ultraviolet (UV) and Fourier-transform infrared (FTIR) spectroscopies, and high-resolution mass spectrometry (HRMS) .
Chemical Reactions Analysis
The 1,2,3-triazole ring system can be easily obtained by widely used copper-catalyzed click reaction of azides with alkynes . This reaction is often used in the synthesis of compounds like “this compound”.
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a storage temperature of 2-8°C when sealed in dry conditions .
Mechanism of Action
Target of Action
The primary target of 4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoic acid is the acetylcholinesterase enzyme (AChE) . AChE is a protein that plays a crucial role in hydrolyzing acetylcholine (ACh), an important neurotransmitter that exerts its action mainly at the level of cholinergic synapses in both central and peripheral nervous systems .
Mode of Action
The triazole ring can act as a hydrogen bond acceptor and donor, simultaneously , thereby offering various types of binding to the target enzyme .
Pharmacokinetics
Computational studies have been used to predict the interaction of the synthesized compound with acetylcholinesterase, a target of primary relevance for developing new therapeutic options to counteract neurodegeneration . Moreover, the drug-likeness of the compound was also investigated by predicting its pharmacokinetic properties .
Result of Action
Compounds with similar structures have shown potent inhibitory activities against certain cancer cell lines .
Action Environment
It’s known that the compound is stable under normal storage conditions .
Safety and Hazards
The safety information for “4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoic acid” includes hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Biochemical Analysis
Biochemical Properties
Compounds with a similar structure have been found to interact with various enzymes and proteins . For instance, some triazole derivatives have been reported to interact with acetylcholinesterase, an enzyme that plays a crucial role in the nervous system .
Cellular Effects
Some studies have suggested that similar compounds may have cytotoxic effects on certain cancer cell lines . These compounds have been found to inhibit the proliferation of cancer cells and induce apoptosis .
Molecular Mechanism
It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
4-(benzotriazol-1-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c14-10(15)6-3-7-13-9-5-2-1-4-8(9)11-12-13/h1-2,4-5H,3,6-7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBQMURNSXYASM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60875918 |
Source
|
Record name | 1-(3-CARBOXYPROPYL)BENZOTRIAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60875918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
654-19-3 |
Source
|
Record name | 1-(3-CARBOXYPROPYL)BENZOTRIAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60875918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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